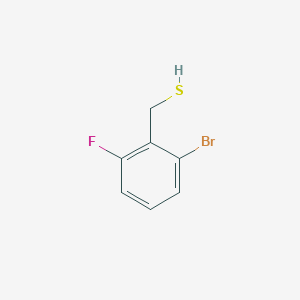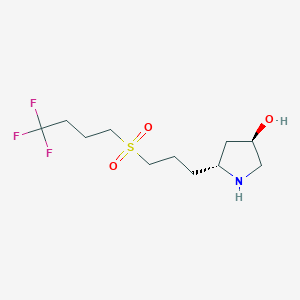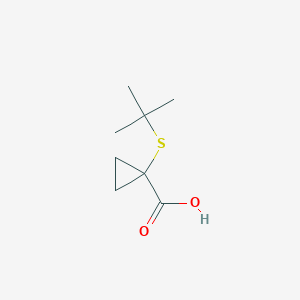
2-(3-isobutyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-isobutyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound has a unique structure that includes an isobutyl group and a methyl group attached to the pyrazole ring, along with an ethan-1-ol moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-isobutyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclocondensation of acetylenic ketones with hydrazines. For instance, the reaction of 3,5-dimethyl-1H-pyrazole with isobutyl bromide in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance the reaction rate.
化学反応の分析
Types of Reactions
2-(3-isobutyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could produce an alcohol or amine derivative.
科学的研究の応用
2-(3-isobutyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3-isobutyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
Similar Compounds
- 3-methyl-1H-pyrazol-5-ol
- 5-hydroxy-3-methylpyrazole
- 3-methylpyrazolin-5-one
Uniqueness
2-(3-isobutyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the isobutyl and methyl groups, along with the ethan-1-ol moiety, differentiates it from other pyrazole derivatives .
特性
分子式 |
C10H18N2O |
|---|---|
分子量 |
182.26 g/mol |
IUPAC名 |
2-[5-methyl-3-(2-methylpropyl)-1H-pyrazol-4-yl]ethanol |
InChI |
InChI=1S/C10H18N2O/c1-7(2)6-10-9(4-5-13)8(3)11-12-10/h7,13H,4-6H2,1-3H3,(H,11,12) |
InChIキー |
OPGGAGZNOVINSY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1)CC(C)C)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(7-Iodo-2,3-dihydropyrazolo[5,1-b]oxazol-6-yl)methanol](/img/structure/B13322410.png)




![4-(3-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)propyl)morpholine](/img/structure/B13322429.png)
![5-(Difluoromethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13322432.png)





![2-Fluoro-2-[4-(propan-2-yl)phenyl]acetic acid](/img/structure/B13322482.png)
